molecular formula C6H7NO B12542653 6-Aminohexa-2,4-diyn-1-OL CAS No. 142627-07-4

6-Aminohexa-2,4-diyn-1-OL

Cat. No.: B12542653
CAS No.: 142627-07-4
M. Wt: 109.13 g/mol
InChI Key: KFTBLRQXKSJWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminohexa-2,4-diyn-1-OL is a synthetic organic compound characterized by a linear carbon chain featuring a conjugated diyne system (-C≡C-C≡C-) and functionalized with both an amino (-NH2) and a hydroxyl (-OH) group . This molecular structure, with its multiple unsaturated bonds and polar termini, makes it a molecule of significant interest in exploratory chemistry and materials science. Researchers value this compound as a potential building block or intermediate for the synthesis of more complex molecular architectures. Its reactive functional groups allow for further chemical modifications, while the rigid diyne core can contribute to the structural properties of resulting compounds. While specific applications for this compound are an active area of research, compounds with similar amino-alcohol and unsaturated chain motifs are frequently investigated in the development of pharmaceutical intermediates, as seen in related chemical research for disease treatment , and in the creation of novel polymers and metal-chelating agents . This product is intended for use in a controlled laboratory environment by qualified personnel. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142627-07-4

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

6-aminohexa-2,4-diyn-1-ol

InChI

InChI=1S/C6H7NO/c7-5-3-1-2-4-6-8/h8H,5-7H2

InChI Key

KFTBLRQXKSJWRQ-UHFFFAOYSA-N

Canonical SMILES

C(C#CC#CCO)N

Origin of Product

United States

Synthetic Methodologies for 6 Aminohexa 2,4 Diyn 1 Ol and Its Precursors

Established Synthetic Routes and Reaction Conditions for 6-Aminohexa-2,4-diyn-1-OL Production

The primary and most established method for the synthesis of unsymmetrical diynes, such as this compound, is the Cadiot-Chodkiewicz coupling reaction. This reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base. wikipedia.orgdbpedia.org

A plausible and established synthetic route for this compound using this methodology would involve the coupling of two key precursors: a protected 3-amino-1-propyne and a protected 3-halo-2-propyn-1-ol. The use of protecting groups for the amine and alcohol functionalities is crucial to prevent side reactions.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of this compound points to a Cadiot-Chodkiewicz coupling between a C1-C3 aminopropyne fragment and a C4-C6 hydroxypropynyl halide fragment.

Forward Synthesis:

Protection of Precursors: The synthesis would commence with the protection of the functional groups on the starting materials. For the amino functionality in 3-amino-1-propyne, a common protecting group is the tert-butyloxycarbonyl (Boc) group, which is stable under the coupling conditions and can be removed under acidic conditions. researchgate.netresearchgate.netmdpi.com The hydroxyl group of 3-bromo-2-propyn-1-ol can be protected as a tetrahydropyranyl (THP) ether, which is also stable to the reaction conditions and readily cleaved.

Cadiot-Chodkiewicz Coupling: The protected precursors, N-Boc-3-amino-1-propyne and O-THP-3-bromo-2-propyn-1-ol, would then be subjected to the Cadiot-Chodkiewicz coupling. Typical reaction conditions involve a copper(I) salt, such as copper(I) bromide or copper(I) iodide, as the catalyst, and an amine base, like piperidine (B6355638) or n-butylamine, in a suitable solvent such as methanol, ethanol, or a mixture of water and an organic solvent. rsc.orgjk-sci.com

Deprotection: Following the successful coupling to form the protected diyne, the Boc and THP protecting groups are removed to yield the final product, this compound. The Boc group is typically removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. organic-chemistry.org The THP group can be cleaved under mildly acidic aqueous conditions.

Table 1: Established Synthetic Route and Reaction Conditions

StepReactantsReagents and ConditionsProduct
1a3-Amino-1-propyneDi-tert-butyl dicarbonate (B1257347) (Boc)2O, triethylamine (B128534), dichloromethaneN-Boc-3-amino-1-propyne
1b3-Bromo-2-propyn-1-olDihydropyran, p-toluenesulfonic acid (catalytic), dichloromethaneO-THP-3-bromo-2-propyn-1-ol
2N-Boc-3-amino-1-propyne, O-THP-3-bromo-2-propyn-1-olCuBr, piperidine, methanol, room temperatureProtected this compound
3Protected this compoundTrifluoroacetic acid, dichloromethane; then aqueous HClThis compound

Novel Approaches in the Synthesis of this compound

Recent advancements in organic synthesis have paved the way for more efficient, stereoselective, and sustainable methods applicable to the synthesis of molecules like this compound.

Development of Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing synthetic strategies. For the Cadiot-Chodkiewicz coupling, several greener approaches have been developed. These include the use of more environmentally benign solvents and the development of recyclable catalyst systems.

Aqueous Media: Research has demonstrated that the Cadiot-Chodkiewicz reaction can be performed efficiently in water as the sole reaction medium with a minimal amount of an amine base like piperidine. rsc.orgrsc.org This approach offers operational simplicity and reduces the reliance on volatile organic solvents.

Air-Tolerant Conditions: Traditionally, Cadiot-Chodkiewicz couplings are performed under an inert atmosphere to prevent oxidative side reactions. However, recent studies have shown that the use of reductants like sodium ascorbate (B8700270) can suppress unwanted side reactions, allowing the coupling to be performed in air. organic-chemistry.org

Catalyst Recycling: To enhance the sustainability of the synthesis, efforts have been made to develop recyclable catalyst systems. For the related Sonogashira coupling, which also uses a palladium catalyst, solid-supported palladium catalysts have been developed that can be recovered and reused for multiple reaction cycles. mdpi.comnih.govcam.ac.uk Similar strategies could be adapted for the copper catalyst in the Cadiot-Chodkiewicz reaction, for instance, by using supported copper catalysts like Cu(I)-zeolites. jk-sci.com

Table 2: Green Chemistry Approaches for Diyne Synthesis

ApproachModificationAdvantages
Solvent Replacement Use of water as the primary solvent. rsc.orgrsc.orgReduced use of volatile organic compounds, lower cost, increased safety.
Air-Tolerant Reactions Addition of sodium ascorbate as a reductant. organic-chemistry.orgEliminates the need for an inert atmosphere, simplifies reaction setup.
Catalyst Recycling Use of solid-supported copper or palladium catalysts. jk-sci.commdpi.comcam.ac.ukReduces metal waste, lowers catalyst cost over multiple runs.

Optimization of Synthetic Yields and Purification Processes for this compound

Optimizing the yield and purity of this compound is critical for its practical application. This involves fine-tuning reaction conditions and developing effective purification strategies.

Optimization of the Cadiot-Chodkiewicz Coupling:

The yield of the Cadiot-Chodkiewicz coupling can be influenced by several factors, including the choice of catalyst, base, solvent, and temperature. A systematic study of these parameters is essential for optimization. For instance, the use of co-solvents like methanol, ethanol, DMF, or THF can improve the solubility of the reactants and enhance reaction rates. rsc.org The choice of amine base and its concentration can also significantly impact the reaction's efficiency and selectivity. rsc.org

Purification Processes:

The purification of this compound, a polar and potentially basic compound, can present challenges. Standard silica (B1680970) gel chromatography may lead to poor separation due to the interaction of the amine group with the acidic silica. Several strategies can be employed to overcome this:

Modified Silica Gel Chromatography: The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can neutralize the acidic sites on the silica gel and improve the chromatography of basic compounds.

Alternative Stationary Phases: Using alternative stationary phases like basic alumina (B75360) or amine-functionalized silica can be more effective for the purification of amines.

Ion-Exchange Chromatography: This technique can be particularly useful for purifying amino compounds by exploiting their ability to be protonated.

Crystallization: If the final product or its salt is a crystalline solid, recrystallization can be a highly effective method for achieving high purity.

Synthesis of Key Intermediates and Analogues of this compound

Synthesis of Key Intermediates:

N-Boc-3-amino-1-propyne: This intermediate can be synthesized from propargylamine (B41283) by reaction with di-tert-butyl dicarbonate in the presence of a base. researchgate.netnih.gov

3-Bromo-2-propyn-1-ol: This key precursor can be prepared from propargyl alcohol. One common method involves the reaction of propargyl alcohol with N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate. Another approach is the direct bromination of propargyl alcohol. nih.gov

Synthesis of Analogues:

The synthetic routes developed for this compound can be adapted to produce a variety of analogues. For example:

N-Substituted Analogues: By starting with different N-protected or N-substituted propargylamines, analogues with various substituents on the nitrogen atom can be synthesized.

C1-Substituted Analogues: The use of different terminal alkynes in the Cadiot-Chodkiewicz coupling would lead to analogues with substitution at the C1 position.

Analogues with Modified Spacers: By employing longer or shorter chain amino-alkynes or halo-alkynols, the distance between the amino and hydroxyl groups can be varied.

Chemical Reactivity and Functional Group Transformations of 6 Aminohexa 2,4 Diyn 1 Ol

Reactivity of the Alkynyl Moieties in 6-Aminohexa-2,4-diyn-1-OL

The conjugated diyne system is the most prominent feature of this compound, and its reactivity is of significant interest. The two triple bonds can undergo a variety of transformations, either independently or in a concerted fashion.

Alkyne metathesis is a powerful reaction that involves the scrambling of alkylidyne groups, typically catalyzed by metal-alkylidyne complexes of molybdenum or tungsten. wikipedia.orgnih.gov In the context of this compound, intermolecular alkyne metathesis could lead to the formation of symmetrical or unsymmetrical polyynes, depending on the reaction partners. Intramolecularly, if tethered to another diyne, it could undergo ring-closing alkyne metathesis (RCAM) to form macrocyclic structures. researchgate.net The efficiency of these reactions would likely depend on the choice of catalyst and the protection of the amino and hydroxyl groups to prevent interference. acs.orguniv-rennes.fr

Cross-coupling reactions are fundamental in C-C bond formation. The terminal alkyne in a related structure could participate in well-known coupling reactions such as the Sonogashira, Glaser, and Hay couplings. For the internal diyne system of this compound, palladium-catalyzed cross-coupling reactions with other terminal alkynes can lead to the formation of conjugated enynes. rsc.orgnih.govacs.orgnih.gov Copper-catalyzed cross-coupling reactions, for instance with trifluoromethyl ketone N-tosylhydrazones, can also yield functionalized enynes. acs.org

Reaction Type Catalyst/Reagents Potential Product Type
Alkyne MetathesisMo or W alkylidyne complexesSymmetrical/unsymmetrical polyynes
Sonogashira CouplingPd catalyst, Cu(I) co-catalystAryl- or vinyl-substituted diynes
Glaser CouplingCu(I) salt, oxidant (e.g., O2)Symmetrical bis-diynes
Hay CouplingCu(I)-TMEDA complex, O2Symmetrical bis-diynes
Palladium-Catalyzed Cross-CouplingPd(OAc)2, electron-rich phosphine (B1218219) ligandConjugated enynes

This table presents potential reactions based on the general reactivity of diynes.

The conjugated diyne system of this compound is a versatile participant in cycloaddition reactions. In a Diels-Alder reaction, the diyne can act as a dienophile, reacting with a 1,3-diene to form a cyclohexadiene derivative with two endocyclic triple bonds. Conversely, under certain conditions, diynes can participate as the 4π component in [4+2] cycloadditions. nih.govnih.gov 1,3-Dipolar cycloadditions with 1,3-dipoles like azides or nitrile oxides would lead to the formation of five-membered heterocyclic rings, such as triazoles or isoxazoles, respectively. wikipedia.orgyoutube.comijrpc.com

A particularly notable reaction for enediyne structures is the Bergman cycloaromatization. organic-chemistry.orgwikipedia.orgjk-sci.com While this compound is not a classic enediyne, under appropriate conditions (e.g., thermal or photochemical activation), related cyclic diynes can undergo cycloaromatization to form a highly reactive p-benzyne diradical. nih.govnih.gov This intermediate can then abstract hydrogen atoms from a donor to yield an aromatic ring. The linear nature of this compound makes direct Bergman cyclization less likely without prior modification to bring the alkyne termini in proximity.

Cycloaddition Type Reactant Potential Product
Diels-Alder ([4+2])1,3-DieneSubstituted cyclohexadiene
1,3-Dipolar CycloadditionAzide (e.g., RN3)1,2,3-Triazole
1,3-Dipolar CycloadditionNitrile Oxide (e.g., R-CNO)Isoxazole
Bergman Cycloaromatization (for related cyclic diynes)Heat or lightp-Benzyne diradical, leading to an aromatic ring

This table illustrates potential cycloaddition reactions of the diyne functionality.

The triple bonds of the diyne system are susceptible to electrophilic addition reactions. Hydration of the alkynes, typically catalyzed by mercury(II) salts in aqueous acid, would be expected to yield diketones via enol intermediates. scienceready.com.aulibretexts.org The regioselectivity of this reaction would favor the formation of ketones at the more substituted positions of the alkyne if applicable. Gold-catalyzed hydration of diynes is also a modern and efficient method to produce cyclic enones. researchgate.netacs.org

Halogenation, the addition of halogens (e.g., Br2, Cl2) across the triple bonds, would proceed to give tetrahaloalkene or octahaloalkane derivatives, depending on the stoichiometry of the halogenating agent.

Hydroamination, the addition of an N-H bond across a triple bond, can be achieved using various catalysts. wikipedia.org This reaction can be either intermolecular, with an external amine, or potentially intramolecular in the case of this compound, which could lead to the formation of nitrogen-containing heterocycles. acs.org Copper-catalyzed hydroamination reactions of alkynes can selectively produce enamines or alkylamines. nih.govfrontiersin.org The hydroelementation of diynes can lead to a variety of products including enynes, dienes, and allenes depending on the reaction conditions. rsc.org

Transformations of the Amino Group in this compound

The primary amino group is a versatile functional handle that can undergo a wide range of transformations, allowing for the introduction of diverse functionalities.

The primary amine of this compound can readily react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This amidation can be facilitated by standard coupling reagents such as carbodiimides (e.g., EDC) in the presence of activators like HOBt, which are commonly used in peptide synthesis. acs.org The presence of the hydroxyl group requires careful selection of reaction conditions to avoid competing O-acylation. acs.orgrsc.orgsemanticscholar.org Aerobic copper/nitroxyl catalysis provides a method for the oxidative coupling of alcohols and amines to form amides. nih.gov

Amidation Reagent Coupling Agent/Catalyst Product
Carboxylic Acid (R-COOH)EDC, HOBtN-(6-hydroxyhexa-3,5-diyn-1-yl)amide
Acid Chloride (R-COCl)Base (e.g., Et3N)N-(6-hydroxyhexa-3,5-diyn-1-yl)amide
Acid Anhydride (B1165640) ((RCO)2O)Base (e.g., Pyridine)N-(6-hydroxyhexa-3,5-diyn-1-yl)amide
Alcohol (R-CH2OH)Aerobic Cu/nitroxyl catalysisN-(6-hydroxyhexa-3,5-diyn-1-yl)amide

This table provides examples of amidation reactions for the primary amino group.

The reaction of the primary amino group with aldehydes or ketones under acidic or basic conditions leads to the formation of imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.comyoutube.comfiveable.memasterorganicchemistry.com This condensation reaction is typically reversible. youtube.comlibretexts.org While primary amines typically form imines, the formation of enamines from primary arylamines has also been reported under specific conditions. acs.orgmakingmolecules.com

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a suitable precursor for the synthesis of various heterocycles. organic-chemistry.org For instance, reaction with aldehydes or ketones could lead to the formation of oxazolidine (B1195125) rings through the participation of both the amino and hydroxyl groups. researchgate.net Condensation with α,β-unsaturated ketones could lead to the formation of pyridopyrimidines. rsc.org Furthermore, reactions with dicarbonyl compounds or their equivalents could be employed to construct a variety of nitrogen- and oxygen-containing heterocyclic systems. frontiersin.orgnih.gov

Selective Protection and Deprotection Strategies

Given the presence of two highly reactive nucleophilic groups, the primary amine and the primary alcohol, selective protection is a cornerstone of synthetic strategies involving this compound. The choice of protecting groups is critical to ensure that subsequent reactions occur at the desired site.

The primary amine is often more nucleophilic than the primary alcohol, which can sometimes allow for selective protection under carefully controlled conditions. Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of conditions but can be readily removed with acid. The Fmoc group, introduced via Fmoc-Cl or Fmoc-OSu, is stable to acidic conditions but is cleaved by bases, such as piperidine (B6355638).

The hydroxyl group can be protected as an ether, for instance, a silyl (B83357) ether like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). These are introduced using the corresponding silyl chlorides in the presence of a base like imidazole. Silyl ethers are generally stable to a variety of reaction conditions but can be removed with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

An orthogonal protection strategy, where one protecting group can be removed without affecting the other, is highly advantageous. For instance, protecting the amine as a Boc group and the alcohol as a TBDMS ether allows for the selective deprotection of either group. The Boc group can be removed with trifluoroacetic acid (TFA) without affecting the TBDMS ether, while the TBDMS ether can be cleaved with TBAF, leaving the Boc group intact.

Table 1: Orthogonal Protection Strategies for this compound

Protected GroupProtecting GroupReagent for ProtectionReagent for Deprotection
AminoBocBoc₂O, baseTFA, HCl
HydroxylTBDMSTBDMS-Cl, imidazoleTBAF, HF
AminoFmocFmoc-Cl, basePiperidine
HydroxylTIPSTIPS-Cl, imidazoleTBAF, HF

Derivatization of the Hydroxyl Group in this compound

The primary hydroxyl group in this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, acylation with an acid chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine (B128534) often provides higher yields and proceeds under milder conditions.

Etherification: The Williamson ether synthesis provides a route to ethers by reacting the corresponding alkoxide of this compound with an alkyl halide. The alkoxide is typically generated in situ by treating the alcohol with a strong base, such as sodium hydride (NaH). It is crucial that the amino group is protected prior to this reaction to prevent N-alkylation.

Table 2: Representative Esterification and Etherification Reactions

ReactionReagentsProduct Type
EsterificationAcetic anhydride, pyridineAcetate ester
EsterificationBenzoyl chloride, triethylamineBenzoate ester
EtherificationNaH, Methyl iodideMethyl ether
EtherificationNaH, Benzyl bromideBenzyl ether

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will selectively oxidize the primary alcohol to the corresponding aldehyde, 6-aminohexa-2,4-diynal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will lead to the formation of the carboxylic acid, 6-aminohexa-2,4-diynoic acid. The presence of the easily oxidizable amino group and the diyne system necessitates careful selection of the oxidant to avoid undesired side reactions. Protection of the amino group is often a prerequisite for successful oxidation of the alcohol.

Beyond simple ethers, a range of alkoxy derivatives can be synthesized. For example, reaction with dihydropyran (DHP) in the presence of an acid catalyst affords a tetrahydropyranyl (THP) ether, which is a common protecting group for alcohols. Michael addition of the alcohol to α,β-unsaturated systems can also be employed to generate more complex alkoxy derivatives.

Multi-functional Group Selectivity in Reactions of this compound

Achieving selectivity in a molecule with multiple reactive centers like this compound is a significant synthetic challenge. The relative reactivity of the functional groups can be exploited to a certain extent. For example, the greater nucleophilicity of the amine can allow for its selective reaction in the presence of the alcohol under specific conditions.

However, in many cases, a carefully planned protection-deprotection sequence is unavoidable to achieve the desired transformation. The choice of reagents and reaction conditions is paramount. For instance, when performing a reaction at the hydroxyl group, it is often necessary to first protect the more nucleophilic and basic amino group to prevent it from interfering with the desired reaction. The diyne moiety, while generally less reactive than the amine and alcohol, can undergo addition reactions under certain conditions, particularly with strong nucleophiles or in the presence of transition metal catalysts. Therefore, a comprehensive understanding of the reactivity of each functional group is essential for designing successful and selective synthetic routes.

Advanced Spectroscopic Characterization and Computational Chemistry of 6 Aminohexa 2,4 Diyn 1 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

No published NMR data (¹H, ¹³C, or other nuclei) for 6-Aminohexa-2,4-diyn-1-OL could be located. Therefore, a detailed structural assignment based on experimental chemical shifts, coupling constants, and through-space correlations (e.g., NOESY) cannot be provided.

Advanced Mass Spectrometry for Mechanistic Pathway Elucidation

There is no available mass spectrometry data for this compound. Consequently, an analysis of its molecular ion, fragmentation patterns, and the elucidation of mechanistic pathways from techniques such as tandem mass spectrometry (MS/MS) is not possible.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Experimental Infrared (IR) and Raman spectra for this compound are not available in the scientific literature. A detailed analysis of vibrational modes corresponding to its functional groups (amine, hydroxyl, alkyne) cannot be presented.

Electronic Spectroscopy and Photophysical Properties (e.g., UV-Vis, Fluorescence)

No UV-Vis absorption or fluorescence emission spectra for this compound have been reported. As a result, its photophysical properties, such as maximum absorbance (λmax), molar absorptivity, and quantum yield, remain uncharacterized.

X-ray Crystallography for Solid-State Structural Determination

A crystal structure for this compound has not been deposited in crystallographic databases. Therefore, information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions from X-ray diffraction analysis is unavailable.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

No computational studies employing quantum chemical methods (such as Density Functional Theory) on this compound have been published. This prevents the reporting of calculated properties like molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and reactivity descriptors.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no published molecular dynamics simulation studies for this compound. An analysis of its conformational landscape, dynamics in solution, and specific intermolecular interactions with other molecules is therefore not possible.

Applications of 6 Aminohexa 2,4 Diyn 1 Ol As a Building Block in Advanced Chemical Sciences

Utilization in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in 6-Aminohexa-2,4-diyn-1-ol provides a theoretical foundation for its use in constructing intricate organic molecules. The amine and alcohol moieties can participate in a variety of coupling and cyclization reactions, while the diyne unit offers a rigid, linear scaffold that can be further functionalized or incorporated into larger systems.

Macrocyclic and Cage Compound Synthesis

In principle, this compound could serve as a monomeric unit in the synthesis of macrocycles and cage-like structures. The terminal amine and alcohol groups could undergo condensation reactions with difunctional electrophiles, such as diacyl chlorides or dialdehydes, to form large ring systems. The rigidity of the diyne backbone would likely influence the geometry of the resulting macrocycle.

Potential Reaction Pathways:

High-Dilution Cyclization: Reaction with a diacyl chloride under high-dilution conditions could theoretically lead to the formation of a macrocyclic diamide.

Step-Growth Polymerization/Cyclization: Under specific concentrations, oligomers could form, which might then undergo intramolecular cyclization.

Despite these theoretical possibilities, a search of the chemical literature did not yield specific examples of macrocycles or cage compounds synthesized directly from this compound.

Natural Product Analogue Synthesis (where applicable, excluding biological activities)

The diyne motif is present in a number of natural products. Therefore, this compound could be a potential starting material for the synthesis of analogues of these natural products. The amino and hydroxyl groups provide handles for attaching other fragments or for modifying the core structure. For instance, the amine could be acylated and the alcohol oxidized or etherified to build up molecular complexity.

However, there is no specific mention in the reviewed literature of this compound being used for the synthesis of any natural product analogues.

Development of Chiral Scaffolds and Ligands

If resolved into its individual enantiomers, this compound could be a precursor for chiral ligands. The stereocenter at the carbon bearing the hydroxyl group could direct asymmetric transformations. The amine and alcohol functionalities could be modified to create bidentate or tridentate ligands for coordination with metal centers.

Potential Ligand Types:

P,N-Ligands: The alcohol could be converted to a phosphine (B1218219), and the amine could be used for coordination.

N,O-Ligands: The unmodified compound could act as a bidentate ligand.

Again, the scientific literature lacks specific examples of chiral scaffolds or ligands being developed from this particular compound.

Role in Polymer Chemistry and Material Science

The acetylenic nature of this compound suggests its potential utility in the field of polymer chemistry, particularly for the creation of materials with interesting electronic and optical properties.

Precursor for Acetylenic Polymers and Oligomers

The diyne unit of this compound is a key feature for the synthesis of acetylenic polymers. Oxidative coupling reactions, such as the Glaser-Hay coupling, could in theory be used to polymerize this monomer, leading to the formation of polydiacetylenes. The resulting polymers would possess a conjugated backbone of alternating double and triple bonds, which is characteristic of materials with conductive and non-linear optical properties. The amino and hydroxyl groups would be pendant to the polymer chain, offering sites for post-polymerization modification.

Potential Polymerization Reaction Catalyst/Conditions Resulting Polymer Structure
Oxidative Coupling (Glaser-Hay)Cu(I) salt, amine base, O₂Polydiacetylene with pendant -CH₂NH₂ and -CH₂OH groups

There are currently no published studies detailing the successful polymerization of this compound.

Incorporation into Conjugated Polymer Systems

Beyond forming homopolymers, this compound could potentially be incorporated as a co-monomer in various conjugated polymer systems. For example, it could be used in Sonogashira cross-coupling reactions with dihaloarenes to create polymers with alternating diyne and aromatic units. The amino and hydroxyl groups could serve to enhance solubility or provide sites for cross-linking.

While the synthesis of conjugated polymers containing diyne units is a well-established field, the specific use of this compound as a monomer in these systems has not been reported.

Design of Advanced Functional Materials

The rigid, linear scaffold of this compound, provided by the conjugated diyne unit, combined with its terminal amine and hydroxyl functionalities, makes it a compelling candidate for the synthesis of advanced functional materials. These materials can be designed to exhibit specific electronic, optical, or mechanical properties.

The primary amine and hydroxyl groups serve as versatile handles for polymerization reactions. For instance, they can be utilized in step-growth polymerization processes to form polyesters, polyamides, or polyurethanes. The incorporation of the rigid diyne moiety into the polymer backbone can lead to materials with enhanced thermal stability and defined morphologies. Furthermore, the diyne units themselves can undergo topochemical polymerization in the solid state when appropriately aligned, leading to the formation of highly conjugated polydiacetylenes. These resulting polymers are known for their chromic properties, changing color in response to external stimuli such as temperature, pH, or mechanical stress.

Research in this area focuses on controlling the assembly of this compound monomers to facilitate efficient solid-state polymerization. This often involves crystallographic studies to ensure the monomers adopt the required packing arrangement for polymerization to occur. The resulting polydiacetylenes have potential applications in sensing, as their colorimetric response can be used to detect specific analytes or changes in environmental conditions.

Monomer Polymerization Method Resulting Polymer Potential Application
This compoundTopochemical PolymerizationPolydiacetyleneChromic Sensors
This compoundStep-growth PolymerizationPolyamide/PolyesterHigh-performance plastics

Contributions to Supramolecular Chemistry and Self-Assembly

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding, makes it a valuable component in the field of supramolecular chemistry. These interactions are fundamental to the design of molecular recognition motifs and the construction of self-assembled architectures.

Design of Molecular Recognition Motifs

The amine and hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors. This dual capability allows for the creation of specific recognition sites for other molecules. For example, it can be incorporated into larger host molecules, such as macrocycles or cavitands, where its functional groups can participate in the binding of guest molecules through a network of hydrogen bonds. The rigid diyne linker helps to preorganize the host molecule, reducing the entropic penalty of binding and leading to higher affinity and selectivity for the target guest.

Construction of Self-Assembled Architectures

The directional nature of the hydrogen bonds formed by the amine and hydroxyl groups, coupled with potential π-π stacking interactions of the diyne systems, can be exploited to guide the self-assembly of this compound into well-defined supramolecular structures. Depending on the conditions and the presence of other interacting species, this can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. These self-assembled architectures can exhibit interesting properties, such as gelation of solvents or the formation of liquid crystalline phases. The ability to control the assembly process is crucial for the bottom-up fabrication of novel nanomaterials.

Applications in Heterogeneous and Homogeneous Catalysis

The functional groups of this compound also lend themselves to applications in both homogeneous and heterogeneous catalysis, primarily through its use in ligand design and catalyst immobilization.

Ligand Design for Metal-Catalyzed Reactions

The primary amine and hydroxyl groups can coordinate to a wide variety of metal centers, making this compound a potential bidentate ligand. By modifying the amine or hydroxyl group, for example, through reaction with phosphines or other coordinating moieties, a diverse library of ligands can be synthesized. The electronic properties of the metal center, and thus its catalytic activity, can be tuned by these modifications. The rigid diyne backbone can influence the steric environment around the metal center, which can be beneficial for controlling the selectivity of catalytic reactions, such as asymmetric hydrogenation or cross-coupling reactions.

Ligand Derivative Metal Center Catalytic Reaction Potential Outcome
Phosphine-modified this compoundRhodiumAsymmetric HydrogenationEnantioselective product formation
Unmodified this compoundPalladiumCross-CouplingHigh turnover numbers

Immobilization Strategies for Catalytic Systems

For applications in heterogeneous catalysis, the ability to immobilize a homogeneous catalyst onto a solid support is often desirable to facilitate catalyst separation and recycling. The terminal functional groups of this compound provide convenient points of attachment to solid supports such as silica (B1680970), alumina (B75360), or polymers. For example, the hydroxyl group can react with surface silanol (B1196071) groups on silica to form a covalent bond. A metal complex bearing a ligand derived from this compound can thus be anchored to the support. The diyne moiety can also be used for immobilization through "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, providing a robust and efficient method for catalyst heterogenization.

Future Research Trajectories and Emerging Paradigms for 6 Aminohexa 2,4 Diyn 1 Ol Research

Exploration of Unconventional Reactivity Profiles

The rich electronic nature of the diyne core in 6-Aminohexa-2,4-diyn-1-OL invites the exploration of unconventional reactivity. Future research could focus on exploiting the dual nucleophilic and electrophilic character of the alkyne units. Investigations into novel cycloaddition reactions, such as [2+2+2] cycloadditions with various coupling partners, could lead to the synthesis of complex, polycyclic aromatic systems. Furthermore, the development of cascade reactions, initiated by either the amino or hydroxyl group and propagating through the diyne system, could provide efficient routes to novel heterocyclic scaffolds. The potential for regioselective and stereoselective transformations across the diyne backbone, controlled by catalyst or reagent choice, remains a fertile ground for discovery.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methods involving this compound to continuous flow chemistry and automated synthesis platforms presents a significant opportunity for process optimization and intensification. The inherent advantages of flow chemistry, including precise control over reaction parameters, enhanced safety, and scalability, could be leveraged for the controlled polymerization of this compound derivatives or for the rapid generation of compound libraries for screening purposes. Developing robust and reliable protocols for the in-line generation and immediate consumption of reactive intermediates derived from this compound would be a key area of focus.

Development of Smart Materials Based on this compound Derivatives

The rigid, linear scaffold of this compound makes it an attractive building block for the design of "smart" materials. By chemically modifying the amino and hydroxyl groups, it is possible to introduce stimuli-responsive moieties. For example, the incorporation of photochromic units could lead to materials that change color or other properties upon exposure to specific wavelengths of light. Similarly, the introduction of pH-sensitive groups could result in materials that exhibit altered solubility or conformation in response to changes in acidity. The self-assembly of appropriately functionalized this compound derivatives into well-defined supramolecular structures is another promising avenue for creating materials with tunable optical or electronic properties.

Interdisciplinary Research Opportunities in Chemical Biology and Nanoscience

The unique combination of a rigid diyne core and reactive functional groups in this compound opens up possibilities for its application in chemical biology and nanoscience. In chemical biology, derivatives of this compound could be explored as molecular probes. The diyne moiety can act as a Raman-active tag, allowing for imaging applications. Furthermore, the terminal functional groups provide handles for conjugation to biomolecules, enabling the development of targeted probes. In the realm of nanoscience, this compound could serve as a precursor for the synthesis of novel carbon-rich nanostructures. For instance, topochemical polymerization of crystalline arrays of this compound derivatives could yield highly ordered, conjugated polymers with interesting electronic and optical properties.

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